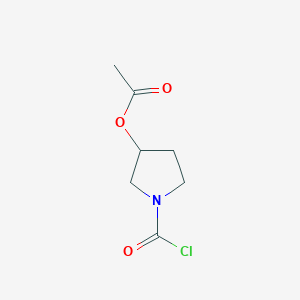

1-(Carboxy)pyrrolidin-3-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Carboxy)pyrrolidin-3-yl acetate is a chemical compound with the molecular formula C7H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Wirkmechanismus

Target of Action

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine scaffold have been found to have diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

The influence of steric factors on the biological activity of compounds with a pyrrolidine scaffold has been investigated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxy)pyrrolidin-3-yl acetate typically involves the esterification of 1-(Carboxy)pyrrolidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Carboxy)pyrrolidin-3-yl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the pyrrolidine ring into a more oxidized state.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

Hydrolysis: Yields 1-(Carboxy)pyrrolidine and acetic acid.

Oxidation: Can produce various oxidized derivatives depending on the conditions and reagents used.

Substitution: Results in the formation of new derivatives with different functional groups replacing the acetate group.

Wissenschaftliche Forschungsanwendungen

1-(Carboxy)pyrrolidin-3-yl acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a prodrug.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: The parent compound, which lacks the carboxy and acetate groups.

1-(Carboxy)pyrrolidine: Similar structure but without the acetate group.

N-Acetylpyrrolidine: Contains an acetyl group attached to the nitrogen atom instead of the carboxy group.

Uniqueness

1-(Carboxy)pyrrolidin-3-yl acetate is unique due to the presence of both carboxy and acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Biologische Aktivität

1-(Carboxy)pyrrolidin-3-yl acetate is a pyrrolidine derivative with the molecular formula C7H11NO4. This compound has garnered attention due to its potential biological activities, including antimicrobial and antiviral properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The biological activity of this compound can be attributed to its structural features, particularly the presence of both carboxy and acetate groups. These groups enhance the compound's reactivity and interaction with biological targets.

Target Interactions

This compound has been investigated for its interactions with specific enzymes and receptors involved in various biochemical pathways. The pyrrolidine scaffold is known to exhibit target selectivity, which is vital for developing effective therapeutics.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .

- Antiviral Properties : The compound is also being explored for its antiviral potential, although specific mechanisms and efficacy against viral pathogens require further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. Here are some key findings:

- Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : A related class of pyrrolidine carboxamides has shown potent inhibition of InhA, a critical enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis. This suggests that similar derivatives may also possess significant antimicrobial activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the pyrrolidine structure can significantly impact biological activity. For instance, variations in substituents on the nitrogen atom or changes in the ester moiety can enhance potency against specific targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining efficacy and safety profiles.

Pharmacokinetic Properties

The introduction of heteroatoms in the molecular structure often improves solubility and bioavailability, which are critical parameters in drug design.

Toxicological Assessments

While preliminary studies indicate promising biological activities, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic applications.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Pyrrolidine | Basic structure | Low bioactivity |

| 1-(Carboxy)pyrrolidine | Carboxy group | Antimicrobial activity |

| N-Acetylpyrrolidine | Acetyl group on nitrogen | Moderate activity |

This table illustrates how structural modifications can influence biological activity, highlighting the advantages of incorporating both carboxy and acetate functionalities in this compound.

Eigenschaften

IUPAC Name |

(1-carbonochloridoylpyrrolidin-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c1-5(10)12-6-2-3-9(4-6)7(8)11/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEFXNPDAACZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.